Journal Name:IEEE Transactions on Device and Materials Reliability
Journal ISSN:1530-4388
IF:1.886
Journal Website:http://ieeexplore.ieee.org/xpl/RecentIssue.jsp?punumber=7298
Year of Origin:0
Publisher:Institute of Electrical and Electronics Engineers Inc.
Number of Articles Per Year:79
Publishing Cycle:Quarterly
OA or Not:Not
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-03-04 , DOI:
10.1016/j.cdc.2023.101013
This study examined the use of chia seed extract as a reducing agent to produce iron oxide nanoparticles (NPs) in an environmentally-friendly manner (green-iron oxide NPs). The synthesis of the iron oxide NPs was verified using X-ray diffraction (XRD), Raman spectroscopy, Fourier transform infrared (FTIR) spectroscopy, field emission scanning electron microscopy (FESEM), energy dispersive X-ray (EDX) spectroscopy, and ultraviolet–visible spectroscopy (UV–Vis). The XRD analysis verified the formation of iron oxide NPs at different phases; haematite (α-Fe2O3), maghemite (γ-Fe2O3), and magnetite (Fe3O4); as well as average crystalline sizes of 14.76 nm at all the crystalline peaks. Meanwhile, Raman spectroscopy analysis was conducted and confirmed the results of the XRD analysis. The FTIR analysis discovered absorption bands at 468, 601, 775, and 810 cm−1, which confirmed that the NPs formed were iron oxide NPs, while the FESEM images revealed imperfect spherical NPs with average grain sizes of 27.228 nm. The EDX analysis verified the composition of the elements while the UV–Vis spectrum indicated a broad absorption band between 315 - 458 nm, with a peak at 250 nm. Lastly, the antibacterial activity of the green-iron oxide NPs was more effective against gram-positive Staphylococcus aureus (S. aureus) than gram-negative Escherichia coli (E. coli).
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-04-22 , DOI:
10.1016/j.cdc.2023.101033
Based on three different fatty acids and 1, 4 butandiol, three novel anionic surfactants were prepared and examined as an aluminum corrosion inhibitor in1M hydrochloric acid solution. Weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to study the corrosion inhibition efficiency (IE %) The results demonstrated that the obtained compounds have good inhibition efficiency even at low concentrations and the IE % increases by increasing inhibitor concentrations, immersion time, and hydrophobic chain length. Also, the obtained compounds behave as mixed-type inhibitors without changing the electrode mechanism. The adsorption mechanism obeys Langmuir adsorption isotherm and the adsorption process is a spontaneous one. Through the biodegradability test, we find that the prepared inhibitors are suitable as environmentally friendly corrosion inhibitors. Finally, atomic force microscopy (AFM) technology was employed to study the impact of the addition of these compounds on the aluminum surface.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.cdc.2023.101049
Using electrochemical techniques, especially the electrochemical impedance spectroscopy (EIS), the scanning electron microscopy (SEM) technique and the polarization measurement (PDP) have been all used to explore the 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PPO) inhibitive action against the degradation of the mild steel (MS) in acidic media(1 M HCl). What is found has shown that PPO is the MS corrosion's perfect inhibitor in the 1 M HCl. According to PDP studies, the inhibitor under study is a mixed type. PPO adsorption on the outside of the studied steel is measured in conformity with the Langmuir isotherm. It was revealed in the surface investigations (SEM/EDS) that PPO could prevent MS damage in HCl (1 M) medium. This latter was found, according to the demonstration of contact angle (CA) estimations, to be hydrophobic. Experimental result upholds the outcomes got from DFT method and Molecular Dynamics Simulation (MDs).
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-04-27 , DOI:
10.1016/j.cdc.2023.101035
Triazinoindole-thiazolidinone hybrid derivatives (1–10) was synthesised and evaluated them against α-glucosidase and α-amylase enzymes. All synthesised derivatives demonstrated a varying range of activity with IC50 values ranging from 1.20 ± 0.10 to 17.20 ± 0.40 µM (α-glucosidase) and 1.80 ± 0.10 to 18.40 ± 0.40 µM (α-amylase) as compared to standard drug acarbose (IC50 = 10.40 ± 0.20 µM & 11.60 ± 0.20 µM, respectively). In both cases, derivative 6 (IC50 = 1.20 ± 0.10 µM & 1.80 ± 0.10 µM) was identified as the most potent derivative in the series, with nine folds more activity than standard drug acarbose. Structure-activity relationship studies mainly depend upon nature, positions, and number(s) of various substitutions on phenyl ring. Molecular docking research was carried out to understand interactions between most active analogues and the enzyme active sites. All derivatives were tested for cytotoxicity against 3T3 mouse fibroblast cell line and detected non-toxic.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-03-30 , DOI:
10.1016/j.cdc.2023.101021
In search of cheaper and ecologically friendly material for porous silica preparation, thermal activated kaolinite was subjected to alkaline dissolution using NaOH solution. The result showed experimental reaction parameters such as alkali concentration, reaction temperature and liquid/solid ratio affected the rate of silica extraction. At optimized condition, silica extraction reached 54.2% with apparent activation energy of 14.43 kJ/mol. The porous product was characterized by XRF, XRD, SEM, TEM and N2 adsorption-desorption. The product was amorphous with silica agglomerates. The pore size distribution by the BJH method was mesoporous with specific surface area of 10.36 m2/g and pore size of about 10.43 nm at maximum probability.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.cdc.2023.101063
We have synthesized fourteen bis-indole-sulphonohydrazide hybrid analogues (1–14) from simple indole and benzoate as a starting material. All analogues were characterized through different spectroscopic techniques (1H, 13C NMR, HREI-MS) and tested against acetylcholinesterase and butyrylcholinesterase enzymes. All analogues were found active and showed IC50 values ranging from 0.60 ± 0.20 to 12.50 ± 0.30 µM (AChE) and 2.20 ± 0.10 to 19.60 ± 0.30 µM (BuChE) as compared to standard drug donepezil (IC50 = 2.16 ± 0.12 and 4.5 ± 0.11 µM, respectively). Among the series, analogues 8 and 9 showed outstanding acetylcholinesterase and butyrylcholinesterase inhibitory potentials. Structure activity relationship was established which mainly depend upon the nature, position, number and electron donating/withdrawing effects of the substituent/s on phenyl ring. The binding modes of interactions between the active site of potent analogues and amino acid were determined through molecular docking studies. The compounds were synthesized by simple modes of synthesis like carboxylate, hydrazide and finally sulfonamide formation.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.cdc.2023.101055
A new series of pyrimidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)oxazole (10a-j) derivatives have been synthesized. Further, all compounds were characterized by spectral data. Furthermore, all the newly developed compounds (10a-j) were assessed for their in vitro anticancer properties against four human cancer cell lines such as PC3 & DU-145 (prostate cancer), A549 (lung cancer) and MCF-7 (breast cancer) by utilizing of MTT method and etoposide used as the reference drug. The in vitro anticancer activity of these compounds was expressed by IC50 values. Among all tested compounds, five compounds 10a, 10b, 10c, 10i and 10j exhibited most promising activity.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-05-04 , DOI:
10.1016/j.cdc.2023.101039
This study describes the quantification of luteolin and luteolin-7-О-glucoside in methanol leaf extract of Vernonia amygdalina by HPLC method. Dried powdered leaves were extracted with methanol at 40 °C for 6 h and freeze-dried. The freeze-dried sample was then analyzed by HPLC. The content of luteolin was lesser than luteolin-7-O-glucoside in the extract. The extract and the bioactive compounds were screened for inhibitory effects on nasopharyngeal carcinoma cells. Flow-cytometry and high content analysis were performed to detect luteolin-induced apoptosis. The effects of combining luteolin and cisplatin on cultured cells were explored. Luteolin produced a dose-dependent inhibition of all cell lines tested. Flow cytometry analysis revealed that luteolin did not induce apoptosis. Simultaneous combinations of luteolin and cisplatin produced synergistic effects, suggesting that the dosage of cisplatin required to treat NPC could be reduced with the addition of luteolin; sequentially lessening the risk of cisplatin-associated toxicity.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-05-05 , DOI:
10.1016/j.cdc.2023.101040
Here, the Quantum Mechanical Properties of Drug-like Molecules (QMugs) dataset is expanded to facilitate its use as training data for surrogate machine learning models to predict quantum mechanical properties for tasks related to chemical reactivity. Small molecules from reaction databases as well as charged and boron-containing compounds from ChEMBL were added. Each of these compounds was passed through a pipeline of MMFF94s/UFF conformer generation, followed by GFN2-xTB optimization and finally a density functional theory single-point calculation at the ωB97X-D/def2-SVP level of theory. In total, 71,632 new molecules were evaluated in this manner. Steric (SASA) and dispersion (Pint) descriptors were computed at the semiempirical GFN2-xTB level of theory for the lowest energy conformer of all species in the enlarged QMugs dataset. The expanded dataset aims to facilitate the construction of surrogate models of much broader scope than the original QMugs dataset which was limited to biologically active compounds.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-04-23 , DOI:
10.1016/j.cdc.2023.101032
In this paper, we report the synthesis of silver nanoparticles (AgNPs) using Corallocarpus epigaeus aqueous leaf extract and their structural, photoluminescence and antibacterial properties. Characterization of Corallocarpus epigaeus silver nanoparticles (Ce-AgNPs) was done using different methods, which comprises; Ultraviolet–visible (UV–Vis) spectroscopy, Powder X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), Energy dispersive X-ray analysis (EDX), and Photoluminescence (PL) spectroscopy. The synthesized Ce-AgNPs showed UV–Vis absorption maximum at around 480 nm. XRD analysis indicated the crystalline nature of Ce-AgNPs, with a face-centered cubic structure. SEM micrographs revealed the presence of spherically distributed silver nanoparticles. PL spectrum showed emission at 533 nm upon excitation at 450 nm. The green synthesized Ce-AgNPs showed better efficacy at 75 µg/mL, by inhibiting bacterial growth compared to C. epigaeus leaf methanolic extracts. The antibacterial and luminescent recitals make this material an excellent candidate for antibacterial and potential display applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.70 | 57 | Science Citation Index Expanded | Not |
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